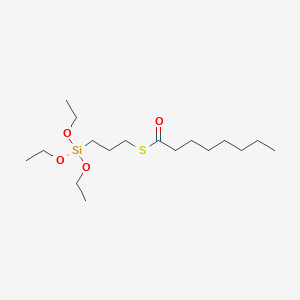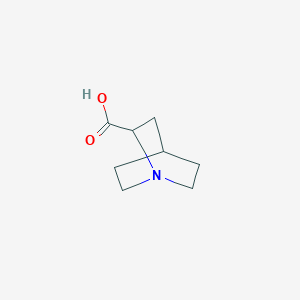
4-氯-2-氧代-2,3-二氢噻唑-5-甲醛
描述
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring, a chlorine atom, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential anticancer and antimicrobial properties.
Industry: It is utilized in the development of agrochemicals and pharmaceutical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the cyclization of thioamides with chloroformates or chloroform in the presence of a base. The reaction conditions include heating the reactants under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
化学反应分析
Types of Reactions: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed.
Major Products Formed:
Oxidation: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-ol or 4-Chloro-2-oxo-2,3-dihydrothiazole-5-amine.
Substitution: Various substituted thiazoles depending on the nucleophile used.
作用机制
The mechanism by which 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.
相似化合物的比较
4-Chloro-2-oxo-3-phenyl-thiazolidine-5-carbaldehyde: Similar structure but with a phenyl group instead of hydrogen at the 3-position.
2-Oxo-2,3-dihydrothiazole-5-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
Uniqueness: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is unique due to its chloro substituent, which enhances its reactivity and allows for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVASOIWDZPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480054 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55359-96-1 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














